molecular formula C7H5Cl2NO B1316042 2-Chloro-4-methyl-nicotinoyl chloride CAS No. 50839-95-7

2-Chloro-4-methyl-nicotinoyl chloride

Cat. No.: B1316042
CAS No.: 50839-95-7
M. Wt: 190.02 g/mol
InChI Key: VXUNVJXFAVQYBM-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-nicotinoyl chloride is a chemical compound with the molecular formula C7H5Cl2NO. It is a derivative of nicotinic acid and is known for its applications in various fields, including pharmaceuticals and agrochemicals . This compound is characterized by the presence of a chlorine atom and a methyl group attached to the nicotinoyl chloride structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4-methyl-nicotinoyl chloride typically involves the chlorination of 4-methyl-nicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 4-methyl-nicotinic acid is treated with thionyl chloride to yield this compound .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, reaction time, and the molar ratio of reactants. The use of efficient purification techniques, such as recrystallization or distillation, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-nicotinoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Amines and Alcohols: Used in substitution reactions to form amides and esters.

    Water: Used in hydrolysis reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-nicotinoyl chloride involves its reactivity towards nucleophiles. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an acylating agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methyl-nicotinoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a chlorine atom and a methyl group on the nicotinoyl chloride structure allows for selective reactions and applications that are not possible with other similar compounds .

Properties

IUPAC Name

2-chloro-4-methylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUNVJXFAVQYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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